![molecular formula C15H11Cl2NO3 B5859561 Methyl 2-chloro-5-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B5859561.png)
Methyl 2-chloro-5-{[(4-chlorophenyl)carbonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-5-{[(4-chlorophenyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent on the benzene ring, and a 4-chlorophenylcarbonylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-5-{[(4-chlorophenyl)carbonyl]amino}benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-nitrobenzoic acid and 4-chlorobenzoyl chloride.
Esterification: The 2-chloro-5-nitrobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 2-chloro-5-nitrobenzoate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Acylation: The resulting amine is acylated with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ester group, leading to the formation of carboxylic acids.
Reduction: The chloro substituents can be reduced under specific conditions to yield the corresponding dechlorinated products.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Dechlorinated benzoates.
Substitution: Amino or thiol-substituted benzoates.
科学的研究の応用
Methyl 2-chloro-5-{[(4-chlorophenyl)carbonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its potential use in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
作用機序
The mechanism of action of Methyl 2-chloro-5-{[(4-chlorophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes such as cyclooxygenase, leading to inhibition of prostaglandin synthesis, which is responsible for its anti-inflammatory effects.
Pathways Involved: It affects the arachidonic acid pathway, reducing the production of inflammatory mediators.
類似化合物との比較
Methyl 2-chloro-5-nitrobenzoate: Similar structure but with a nitro group instead of the 4-chlorophenylcarbonylamino group.
Methyl 2-chloro-5-aminobenzoate: Contains an amino group instead of the 4-chlorophenylcarbonylamino group.
Methyl 2-chloro-5-{[(4-methylphenyl)carbonyl]amino}benzoate: Similar structure but with a methyl group on the phenyl ring instead of a chloro group.
Uniqueness: Methyl 2-chloro-5-{[(4-chlorophenyl)carbonyl]amino}benzoate is unique due to the presence of both chloro and 4-chlorophenylcarbonylamino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules with potential therapeutic applications.
特性
IUPAC Name |
methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c1-21-15(20)12-8-11(6-7-13(12)17)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZMATVATKMXCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

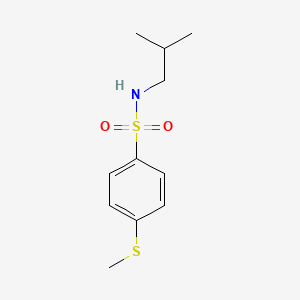
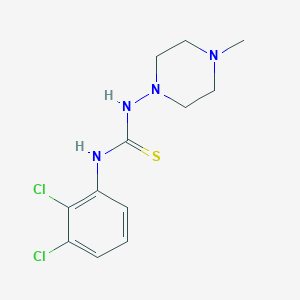
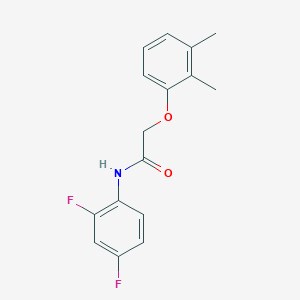

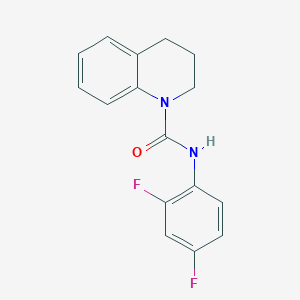
![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5859545.png)
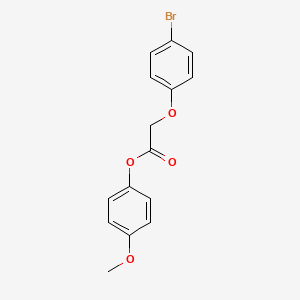
![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)
![1-Cyclohexyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B5859571.png)
![[tert-butyl(phenyl)phosphoryl]methanol](/img/structure/B5859581.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B5859589.png)
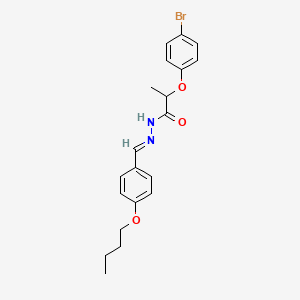
![1-[2-(2,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5859597.png)
